4-Methoxybenzo[d]oxazole-2(3H)-thione
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Overview
Description
4-Methoxybenzo[d]oxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole core with a methoxy group at the 4-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[d]oxazole-2(3H)-thione typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring with a thione group at the 2-position. The methoxy group can be introduced via methylation of the corresponding hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The thione group can be reduced to a thiol group under mild reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybenzo[d]oxazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[d]oxazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thione group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
4-Methoxybenzo[d]oxazole-2(3H)-thione can be compared with other benzoxazole derivatives such as:
4-Methoxybenzo[d]oxazol-2(3H)-one: Similar structure but with a carbonyl group instead of a thione group.
Benzo[d]oxazole-2-thiol: Lacks the methoxy group but has a similar thione functionality.
The uniqueness of this compound lies in its combination of the methoxy and thione groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methoxy-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-10-5-3-2-4-6-7(5)9-8(12)11-6/h2-4H,1H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQYHNDFKVAMEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737891 |
Source
|
Record name | 4-Methoxy-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-39-5 |
Source
|
Record name | 4-Methoxy-2(3H)-benzoxazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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